Cresyl glycidyl ether

Beschreibung

Contextualization within Glycidyl (B131873) Ether Chemistry

Glycidyl ethers are a class of chemical compounds characterized by a glycidyl group linked to another molecule via an ether bond. monchy.com This family includes a diverse range of substances, from simple aliphatic and aromatic monoglycidyl ethers to more complex diglycidyl and polyglycidyl ethers.

The defining feature of glycidyl ethers is the highly reactive three-membered epoxide ring (oxirane). This functional group allows them to readily react with nucleophiles such as amines and anhydrides, a property that is fundamental to their primary application as building blocks or modifiers in polymer chemistry, particularly in the formation of epoxy resins. monchy.com

Cresyl glycidyl ether holds a specific position within this family as a monofunctional aromatic glycidyl ether. Its key characteristics and how they compare to other glycidyl ethers are detailed in the table below.

| Property | This compound (Aromatic, Monofunctional) | Aliphatic Glycidyl Ethers (e.g., Butyl Glycidyl Ether) | Aromatic Diglycidyl Ethers (e.g., Bisphenol A Diglycidyl Ether - DGEBPA) |

| Functionality | Monofunctional (one epoxide group) | Monofunctional | Difunctional (two epoxide groups) |

| Role in Polymerization | Acts as a chain terminator, controlling polymer chain length and crosslink density. wikipedia.org | Also acts as a chain terminator. | Acts as a crosslinking agent, forming a rigid polymer network. |

| Compatibility | High compatibility with aromatic epoxy resins due to its cresyl group. | Lower compatibility with aromatic resins. | Forms the primary backbone of many epoxy resins. |

| Effect on Viscosity | Significantly reduces the viscosity of epoxy resin systems. wikipedia.orgnovelchemindia.com | Also used as a reactive diluent to reduce viscosity. wikipedia.orgatamanchemicals.com | Is a high-viscosity resin itself. |

| Reactivity | The aromatic cresyl group influences its reactivity. | Reactivity is influenced by the alkyl substituent. | The two epoxide groups allow for extensive crosslinking. |

The synthesis of this compound, like other glycidyl ethers, typically involves the reaction of the corresponding alcohol (cresol) with epichlorohydrin (B41342). nih.gov

Significance in Advanced Materials Science and Toxicology Research

The unique properties of this compound have made it a compound of interest in both advanced materials science and toxicology.

In Advanced Materials Science:

The primary role of this compound in materials science is as a reactive diluent for epoxy resins. nih.govhuidziekten.nlcymitquimica.com Epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBPA), are often highly viscous, making them difficult to process and apply. wikipedia.orgontosight.ai CGE is added to these formulations to lower their viscosity, which offers several advantages:

Improved Handling and Processing: Lower viscosity allows for easier mixing, pouring, and application of the resin, which is crucial for techniques like coating, casting, and infusion. ontosight.aismolecule.com

Increased Filler Loading: By reducing the viscosity of the resin matrix, a higher concentration of fillers (e.g., glass fibers, carbon fibers, silica) can be incorporated, leading to composites with enhanced mechanical or thermal properties. nih.gov

Modified Mechanical Properties: While acting as a diluent, the glycidyl group of CGE participates in the curing reaction, becoming chemically incorporated into the final polymer network. ontosight.ai This influences the mechanical properties of the cured epoxy, such as flexibility and strength. smolecule.com

Research in this area focuses on understanding how the concentration and isomeric composition of this compound affect the cure kinetics, microstructure, and ultimate performance of epoxy-based composites, coatings, and adhesives. smolecule.com

In Toxicology Research:

The widespread industrial use of glycidyl ethers, including this compound, has necessitated a thorough investigation of their potential health effects. nih.gov Toxicological research on CGE is significant for several reasons:

Genotoxicity: Some glycidyl ethers have shown mutagenic activity in in vitro tests. nih.gov Studies on o-cresyl glycidyl ether have indicated that it can be a direct-acting mutagen in certain bacterial strains. uzh.chdampney.com However, in vivo studies have shown mixed or negative results for systemic genotoxicity. uzh.chdampney.com This has led to further research to understand the mechanisms of its mutagenicity and its relevance to human health.

Metabolism: Understanding how the body absorbs, distributes, metabolizes, and excretes CGE is crucial for risk assessment. Research has identified the major metabolic pathways for o-cresyl glycidyl ether in rats, which include hydrolysis of the epoxide group and conjugation with glutathione (B108866). uzh.chacs.org Studies have shown that metabolic inactivation through hydrolysis is more efficient in humans than in rodents, while glutathione conjugation is a more significant detoxification pathway in rodents. uzh.ch

Skin Sensitization: this compound is recognized as a skin sensitizer (B1316253), meaning it can cause allergic contact dermatitis upon repeated exposure. smolecule.comuzh.ch

This toxicological data is vital for establishing safe handling procedures and regulatory limits for workplace exposure to ensure the protection of workers in industries where these chemicals are used. ontosight.aiuzh.ch

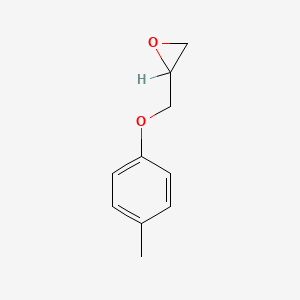

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFXMPWHOWYNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024863 | |

| Record name | p-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | p-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless Liquid | |

CAS No. |

26447-14-3, 2186-24-5 | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2186-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(tolyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(p-tolyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of Cresyl Glycidyl Ether

Laboratory and Industrial Synthesis Routes

The predominant method for synthesizing cresyl glycidyl (B131873) ether, on both laboratory and industrial scales, involves the reaction of cresol (B1669610) with epichlorohydrin (B41342). nih.govsmolecule.com This synthesis is typically a two-step process. The first step is the coupling reaction, or alkylation, where cresol reacts with epichlorohydrin to form a chlorohydrin intermediate. The specific isomer of cresol used—ortho-, meta-, or para-cresol—will dictate the corresponding isomer of the final product.

The second step is dehydrohalogenation, where the chlorohydrin intermediate is treated with a strong base, such as sodium hydroxide (B78521), to eliminate hydrogen chloride and form the epoxide ring of the glycidyl ether. In industrial settings, these processes are optimized to achieve high yields and purity, often involving careful control over reaction parameters and efficient removal of byproducts.

Key Reaction Conditions and Catalysis in Synthesis

The synthesis of cresyl glycidyl ether is highly sensitive to reaction conditions, which significantly impact the yield, purity, and reaction time.

Key Reaction Conditions:

| Parameter | Laboratory Conditions | Industrial Conditions |

| Temperature | Typically ranges from 40°C to 130°C depending on the specific method. google.com | Optimized for efficiency, often between 80°C and 160°C. google.com |

| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. smolecule.com | Aqueous NaOH, often at high concentrations (e.g., 50%), is used to minimize side reactions. |

| Epichlorohydrin Ratio | An excess of epichlorohydrin (1.1 to 1.5 equivalents) is often used to ensure complete reaction of the cresol. | The stoichiometry is carefully controlled to maximize yield and facilitate removal of unreacted epichlorohydrin. |

| Solvent | Polar aprotic solvents like methyl isobutyl ketone may be used to improve phase separation during workup. | Solvent selection is critical for process efficiency and product isolation. |

Catalysis in Synthesis:

Catalysts are crucial for facilitating the synthesis under milder conditions and improving product quality.

Lewis Acids: Tin-based catalysts, such as tin(IV) chloride (SnCl₄) and tin(II) fluoride (B91410) (SnF₂), are effective in the initial alkylation step, promoting the nucleophilic opening of the epichlorohydrin ring.

Phase-Transfer Catalysts (PTC): Quaternary ammonium (B1175870) salts, like tetraethylammonium (B1195904) chloride (TEAC), and phosphonium (B103445) salts are widely used. smolecule.com These catalysts shuttle the cresolate anion from the aqueous phase to the organic phase, accelerating the reaction with epichlorohydrin and reducing side reactions, leading to higher yields and lower levels of hydrolysable chlorine impurities.

Reactivity Profiles of this compound

The high reactivity of this compound is conferred by its glycidyl functional group, specifically the strained three-membered epoxide ring (oxirane). This ring is susceptible to opening by a variety of chemical agents.

Reactions with Nucleophilic Species

The primary application of this compound as a reactive diluent stems from its ability to react with nucleophiles, which is the fundamental chemistry of epoxy curing.

Amines: Primary and secondary amines are common curing agents that react with the epoxide ring to form stable, crosslinked polymer networks. This reaction results in the formation of a β-hydroxy amine. biosynth.com

Alcohols and Thiols: These nucleophiles also open the epoxide ring, a reaction that can be catalyzed by acids or bases.

Anhydrides: Used as curing agents, anhydrides react with the epoxide group, leading to the formation of thermoset epoxy networks.

Oxidation and Degradation Pathways

This compound can undergo oxidation, especially when exposed to strong oxidizing agents like potassium permanganate, leading to the formation of aldehydes or carboxylic acids. It can also readily oxidize in the air to form unstable peroxides that may be explosive. chemicalbook.comsfdchem.com The compound's stability is also affected by temperature, and it is incompatible with strong oxidizing agents. chemicalbook.comsfdchem.com

Interactions with Acids and Bases

This compound is incompatible with strong acids and bases. chemicalbook.comsfdchem.com

Acids: Epoxides are highly reactive and can polymerize in the presence of acid catalysts, sometimes violently. chemicalbook.comsfdchem.com Acids can also catalyze the hydrolysis of the epoxide group.

Bases: Strong bases can also catalyze the polymerization of epoxides. chemicalbook.comsfdchem.com The reaction between phenols (like the cresol precursor) and bases generates heat, which can potentially initiate polymerization. chemicalbook.comsfdchem.com

Polymerization and Curing Dynamics of Cresyl Glycidyl Ether

Role as a Reactive Diluent in Polymer Systems

As a reactive diluent, cresyl glycidyl (B131873) ether is incorporated into polymer formulations, particularly those based on epoxy resins, to alter the system's characteristics. wikipedia.orgdrcresins.com Its chemical structure, featuring a single epoxide group, allows it to participate in the polymerization reaction, becoming a permanent part of the final polymer network.

Influence on Pre-Cure Viscosity and Processability

A primary function of cresyl glycidyl ether is to reduce the viscosity of epoxy resin systems prior to curing. wikipedia.orgontosight.aidrcresins.com This reduction in viscosity enhances the processability of the resin, facilitating easier mixing, improved flow, and better impregnation of reinforcing fibers in composite applications. nmt.eduresearchgate.net The addition of CGE allows for higher filler loading and improved wetting of substrates. nmt.edu

The effectiveness of this compound in reducing viscosity is a key characteristic. For instance, the addition of varying weight percentages of CGE to a standard Bisphenol-A liquid epoxy resin with an initial viscosity of 12,500 cP demonstrates a significant decrease in viscosity, as detailed in the table below. panpage.de

| Weight Percent this compound (%) | Resulting Viscosity @ 77°F (cP) |

| 5 | 5,000 |

| 10 | 2,000 |

| 15 | 1,200 |

| 20 | 800 |

| 25 | 600 |

This table illustrates the viscosity reduction of a standard Bisphenol-A liquid epoxy resin (initial viscosity 12,500 cP) with the addition of this compound. panpage.de

Impact on Cross-linking Density and Network Formation

While a decrease in cross-linking is a direct consequence of using a monofunctional diluent, the lower viscosity imparted by CGE can lead to better wetting and flow of the epoxy matrix, potentially resulting in a more homogeneous and denser polymer network. researchgate.net This improved network formation can sometimes compensate for the reduced cross-linking density, leading to enhanced thermal stability through different mechanisms. researchgate.net The use of monofunctional diluents generally leads to a decrease in thermal stability and glass transition temperature. researchgate.net However, the aromatic nature of this compound can contribute to good chemical resistance in the cured product.

Mechanisms of Polymerization

This compound, like other glycidyl ethers, undergoes polymerization through the opening of its reactive epoxide ring. google.com This process can be initiated through various mechanisms, with cationic polymerization being a significant pathway, particularly when induced by external energy sources like ultraviolet (UV) light or electron beams. google.comgoogleapis.com

Cationic Polymerization Pathways

Cationic polymerization of glycidyl ethers is initiated by a strong acid, which protonates the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule. google.com This process continues, propagating the polymer chain. google.com

Photoinitiated cationic polymerization is a method where the initiating acid is generated through the photolysis of a photoinitiator upon exposure to light of a suitable wavelength. google.com Onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly used as photoinitiators. mdpi.comrsc.org When irradiated, these salts decompose to produce a strong Brønsted acid, which then initiates the ring-opening polymerization of the epoxide monomers. google.commdpi.commdpi.com

Research has shown that while some glycidyl ethers undergo frontal polymerization under UV irradiation, aryl glycidyl ethers like this compound exhibit more sluggish reactivity. mdpi.com This is attributed to the interaction of the oxonium ion with the aromatic group, which reduces the stability of the protonated oxonium ion. mdpi.commdpi.com However, polymerization can still be achieved. For instance, studies on phenyl glycidyl ether, a similar aromatic glycidyl ether, have shown that frontal polymerization can be observed when the sample is heated after initial UV irradiation. mdpi.com The polymerization rate can be influenced by factors such as the type of photoinitiator and the presence of photosensitizers. acs.orgacs.org

Electron beam (EB) curing is another method to induce cationic polymerization of epoxy resins like those containing this compound. googleapis.comias.ac.in This process also typically requires the presence of a photoinitiator, often an onium salt. ias.ac.innih.gov The high-energy electrons generate initiating species that lead to the ring-opening polymerization of the epoxy groups. nih.govdtic.mil

Studies on the EB-induced polymerization of phenyl glycidyl ether, a model compound for CGE, have been conducted to understand the cure behavior and the factors influencing it. dtic.milnasampe.org The presence of impurities, such as water, can significantly affect the polymerization kinetics and the final properties of the polymer network. dtic.mildrexel.edu Research has shown that the reaction mechanism and kinetic parameters are crucial in determining the thermal and mechanical properties of the final EB-cured composite. nasampe.org The development of in-situ monitoring techniques, such as near-infrared spectroscopy, has been instrumental in analyzing the real-time kinetics of EB-induced cationic polymerization. dtic.mildrexel.edu

Initiation Mechanisms and Active Species Generation

The polymerization of glycidyl ethers, including this compound (CGE), can be initiated through various mechanisms, leading to the formation of different active species. The initiation pathway is highly dependent on the type of initiator used, such as Lewis acids, Lewis bases, or high-energy radiation.

In cationic polymerization, initiation often involves the formation of an oxonium ion. This can be achieved using photoinitiators that dissociate upon irradiation to form a strong acid, which then protonates the glycidyl ether group. google.com For instance, electron-beam irradiation can generate H+ ions that react with the epoxy group of a monomer (M) to produce an active species, MH+. ias.ac.in However, for aryl glycidyl ethers like phenyl glycidyl ether and this compound, the reactivity in cationic frontal polymerization can be sluggish. This is attributed to the interaction between the aromatic group and the protonated oxonium ion, which reduces the ion's stability and slows down the polymerization process. mdpi.com

Anionic polymerization can be initiated by nucleophilic attack on the epoxide ring. Strong nucleophiles, such as phosphide (B1233454) anions, have been used to initiate the anionic ring-opening polymerization of glycidyl phenyl ether. researchgate.net Another approach is monomer-activated anionic polymerization, which can be initiated by systems like onium salt/triisobutylaluminum. researchgate.net

Lewis bases, such as tertiary amines and imidazoles, can also initiate the polymerization of epoxides. The mechanism often involves the formation of a zwitterion. wiley-vch.de For example, the reaction between an imidazole (B134444) and an epoxy group can form a 1:1 adduct, which then reacts with another epoxy group to create a 1:2 adduct with both positive and negative charges. The anionic part of this adduct then propagates the polymerization. researchgate.netresearchgate.net In some cases, particularly with imidazolium-based ionic liquids, initiation can proceed through different pathways, including a "carbene route," an "imidazole route," or a "counter-ion route," depending on the properties of the ionic liquid. mdpi.comresearchgate.net

Anionic Polymerization Considerations

Anionic ring-opening polymerization (AROP) is a significant method for synthesizing polyethers from glycidyl ethers. The success and control of this polymerization depend on several factors, including the monomer structure, initiator system, and reaction conditions.

For some substituted glycidyl ethers, such as cardanol (B1251761) glycidyl ether, anionic ring-opening homopolymerization has been reported to be unsuccessful under both active chain-end and monomer-activated mechanisms. However, anionic alternating ring-opening copolymerization (AAROP) with other monomers can be achieved. researchgate.net In contrast, living anionic polymerization of phenyl glycidyl ether (PheGE) has been successfully demonstrated, yielding copolymers with a narrow molecular weight distribution (PDI < 1.03). nih.govnih.gov

The choice of initiator is crucial. Controlled polymerization of alkyl glycidyl ethers has been achieved using a catalyst system of aryl silyl (B83357) ether and cesium fluoride (B91410). acs.org Metal-free initiators, such as tetra-n-butylammonium acetate (B1210297), have also been used for the ring-opening polymerization of glycidyl phenyl ether, allowing for control over the molecular weight of the resulting polymer. researchgate.net The use of a monomer-activated strategy, as opposed to conventional oxyanionic polymerization, has enabled the synthesis of high molecular weight poly(glycidyl methyl ether). researchgate.net

Chain transfer reactions can occur during anionic polymerization, which involves the abstraction of a hydrogen atom from the epoxy ring or its alkyl substituent. This leads to the generation of new anionic active sites with a double bond, which can influence the final polymer structure. researchgate.net

Ring-Opening Polymerization Specifics

The fundamental reaction in the polymerization of this compound is the ring-opening of its epoxide (oxirane) group. This reaction can be initiated cationically, anionically, or through other mechanisms, leading to the formation of a polyether chain.

The reactivity of the epoxide ring is influenced by the substituents on the glycidyl ether molecule. In the case of o-cresyl glycidyl ether (o-CGE), the ortho-methyl group on the phenyl ring can introduce steric hindrance, which may slow down the reaction kinetics compared to less hindered analogues.

Cationic ring-opening polymerization, often initiated by photoinitiators that generate a superacid like HPF₆, proceeds through typical steps but can exhibit unusual kinetics, sometimes leading to frontal polymerization. google.com Frontal polymerization, however, is more characteristic of alkyl glycidyl ethers, as the ether oxygen atoms in these molecules can stabilize the propagating oxonium ion. This stabilization is less effective in aryl glycidyl ethers like CGE. mdpi.com

Anionic ring-opening polymerization (AROP) is another major pathway. It is used to produce a variety of polyethers and can be controlled to create polymers with specific architectures, such as amphiphilic block copolymers. nih.gov Zwitterionic ring expansion polymerization has also been explored, which can lead to the formation of cyclic polymer chains. csic.es

The synthesis of glycidyl ethers itself involves a ring-opening reaction followed by a ring-closing step. Typically, an alcohol or phenol (B47542) reacts with epichlorohydrin (B41342) in the presence of a catalyst, which opens the epoxide ring. A subsequent reaction with a base closes the ring to form the glycidyl ether. google.comgoogle.com

Role of Imidazoles and Ionic Liquids in Polymerization Initiation

Imidazoles and ionic liquids, particularly imidazolium-based salts, are effective catalysts and initiators for the polymerization of epoxy resins, including those containing this compound.

Imidazoles function as tertiary amines that can initiate the homopolymerization of epoxy compounds. researchgate.net The mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, forming a zwitterionic adduct. researchgate.netwiley-vch.de This adduct then initiates a chain-growth polymerization. Studies on the polymerization of p-cresyl glycidyl ether have been conducted using imidazole catalysts. capes.gov.br The reaction between 2-ethyl-4-methylimidazole (B144543) and phenyl glycidyl ether (PGE) has been shown to proceed via the formation of an adduct, with the rate of formation being a key factor before the etherification reaction begins. mdpi.com During the curing process, imidazoles can be regenerated through pathways like N-dealkylation or β-elimination. researchgate.net

Imidazolium-based ionic liquids are considered stable and low-viscosity alternatives to traditional imidazoles, capable of initiating rapid polymerization. mdpi.comgoogle.com The initiation mechanism is strongly influenced by the nature of the anion in the ionic liquid. For example, in the reaction of PGE with 1-ethyl-3-methylimidazolium (B1214524) acetate, the acetate ion can deprotonate the imidazolium (B1220033) cation, leading to polymerization via a carbene intermediate. mdpi.comnih.gov A less basic anion, like thiocyanate, may initiate the reaction through direct nucleophilic attack on the epoxy ring. mdpi.comnih.gov These different potential pathways are often referred to as the "carbene route," the "imidazole route," or the "counter-ion route". mdpi.comresearchgate.net

Latent thermal initiators based on imidazoles have also been developed. These include microencapsulated imidazoles and imidazoles intercalated into layered materials like α-zirconium phosphate, which release the active imidazole initiator upon heating. mdpi.com

Cure Kinetics and Thermomechanical Evolution of this compound-Modified Resins

Investigation of Reaction Rates and Conversion

The cure kinetics of epoxy resins modified with this compound are critical for understanding and controlling the material's processing and final properties. These kinetics are typically investigated using techniques like differential scanning calorimetry (DSC).

The progress of the curing reaction is often described by the degree of conversion (α). The reaction rate (dα/dt) is not constant; it often shows an autocatalytic behavior, where the reaction products (hydroxyl groups) catalyze further reaction. rsc.orguotechnology.edu.iq Kinetic models, such as the Kamal model, which accounts for both non-catalyzed and autocatalyzed reactions, are frequently used to describe the process. uotechnology.edu.iqresearchgate.net

Below is a table summarizing kinetic data for various epoxy systems, illustrating the parameters used to quantify cure kinetics.

| Epoxy System | Method | Activation Energy (Ea, kJ/mol) | Reaction Model | Reference |

|---|---|---|---|---|

| DGEBA / Polyamido-amine | Kissinger | 68.01 | Šesták–Berggren | researchgate.net |

| DGEBA / Polyamido-amine / Cyclohexanediol diglycidyl ether | Kissinger | 54.84 | Šesták–Berggren | researchgate.net |

| DGEBA / Polyamido-amine / Cyclohexene oxide | Kissinger | 44.37 | Šesták–Berggren | researchgate.net |

| DGEBA / 1,3-BAC / PEI | Kamal Model | Ea1=61.7, Ea2=59.5 | Autocatalytic | researchgate.net |

| DGEBA / PDA | Kamal Model | Ea1=53.4, Ea2=51.5 | Autocatalytic | acs.org |

Thermal Behavior of Cured Systems

The thermal behavior of cured epoxy resins, particularly the glass transition temperature (Tg) and thermal stability, is significantly influenced by the network structure, which is in turn affected by the formulation, including the use of reactive diluents like this compound.

The addition of monofunctional reactive diluents such as o-cresyl glycidyl ether (o-CGE) typically reduces the crosslink density of the cured network. This is because CGE acts as a chain terminator, leading to a decrease in the glass transition temperature (Tg) of the cured system. digitallibrarynasampe.org However, the final Tg is also dependent on the curing history; for example, the homopolymerization of DGEBA can result in different ultimate Tg values depending on the thermal history, even after extensive post-curing. capes.gov.br Molecular fortifiers, including CGE, have been observed to suppress glassy state β relaxations in highly crosslinked networks.

Thermal stability is commonly assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. TGA curves provide information on the onset of decomposition and the amount of char residue at high temperatures. acs.org For example, a cured trifunctional epoxy resin showed an initial decomposition temperature of 344.8 °C and a char yield of 52.7% at 800 °C. acs.org In another system, the incorporation of biodegradable materials into an epoxy resin resulted in a cured matrix that was thermally stable up to 300 °C. cnrs.fr

The following table presents thermal properties for various cured epoxy systems, demonstrating the impact of different components on Tg and thermal decomposition.

| Epoxy System | Curing Agent | Modifier | Tg (°C) | T5% (5% Weight Loss Temp, °C) | Reference |

|---|---|---|---|---|---|

| D.E.N. 438 | MTHPA | None | 205 | - | digitallibrarynasampe.org |

| D.E.N. 438 | MTHPA | 15% BDDGE | 185 | - | digitallibrarynasampe.org |

| Trifunctional Epoxy (EP) | SCA | None | - | ~350 | acs.org |

| Trifunctional Epoxy (EP) | STCA | None | - | 344.8 | acs.org |

| Epoxy / GMAEV | - | - | 95 | >300 | cnrs.fr |

| Eugenol (EG) / BMI | - | - | 377 | 475 | nih.gov |

Microstructural Development in Polymer Matrices Incorporating this compound

The presence of this compound during polymerization fundamentally alters the microstructural development of the resulting polymer matrix. Its role as a monofunctional reactive diluent introduces specific characteristics into the network architecture. wikipedia.org

As a monofunctional molecule, this compound contains only one reactive epoxide group. wikipedia.org During the curing process, when a polyamine or other curing agent reacts with the epoxy groups of the primary resin (like DGEBA), it forms a three-dimensional cross-linked network. When a CGE molecule reacts with the curing agent, it consumes a reactive site but, lacking a second functional group, it cannot form a bridge to another part of the network. wikipedia.orggoogle.com This act of "capping" a growing polymer chain is known as chain termination. wikipedia.org

This termination has several key consequences for the polymer microstructure:

Increased Soluble Fraction : As the concentration of the monofunctional diluent increases, so does the probability of forming polymer chains that are not attached to the main network at all. researchgate.netresearchgate.net This can increase the amount of soluble material within the thermoset, which can be extracted with a suitable solvent.

Toxicological Research and Health Implications of Cresyl Glycidyl Ether

Mechanisms of Skin Sensitization and Irritation

Cresyl glycidyl (B131873) ether is recognized as a notable skin sensitizer (B1316253) and irritant. uzh.chnoaa.govwikipedia.org The chemical's high reactivity, attributed to its epoxide group, is a primary factor in these effects. uzh.ch The mechanism of action for skin sensitization by chemicals like CGE generally involves the formation of covalent bonds with nucleophilic sites on skin proteins. nih.gov This process, known as haptenation, creates a hapten-protein complex that can be recognized and processed by immune cells, such as Langerhans cells, initiating an immune response. nih.gov

Cellular and Immunological Responses to Exposure

Exposure to Cresyl glycidyl ether has been demonstrated to elicit immune-mediated responses in both humans and animals, classifying it as a skin sensitizer. uzh.ch Clinical data from patch testing in humans confirms its sensitizing potential. uzh.ch For instance, between 1991 and 2014, 16 out of 647 patients tested at the Finnish Institute of Occupational Health showed positive reactions to this compound. uzh.ch Similarly, studies within the Information Network of Departments of Dermatology (IVDK) from 2002 to 2011 identified positive reactions to CGE. uzh.ch

Occupational exposure has led to outbreaks of contact dermatitis. industrialchemicals.gov.aucdc.gov Symptoms can range from slight erythema to more severe edematous-vesicular lesions. industrialchemicals.gov.au The cellular response involves the interaction of the reactive epoxide group of CGE with skin proteins, which triggers an allergic reaction characterized by dermatitis upon repeated or prolonged contact. inchem.orgsmolecule.com Cross-sensitization with other glycidyl ethers, particularly phenyl glycidyl ether, is also a documented phenomenon, with a high number of patients sensitive to CGE also reacting to phenyl glycidyl ether. uzh.chindustrialchemicals.gov.au

Dose-Response Relationships in Dermal Exposure Studies

Studies have established a relationship between the dose of this compound and the severity of the dermal response. In animal models, o-cresyl glycidyl ether has been shown to cause slight to moderate skin irritation in rabbits. uzh.chnih.gov One study reported that undiluted CGE resulted in severe skin irritation that progressed to necrosis by day 14, whereas another study using a four-hour semi-occluded exposure found slight irritation that was reversible within seven days. industrialchemicals.gov.au

In a 90-day study involving gavage administration to rats, local irritation leading to ulceration, erosion, and inflammatory cell infiltrates in the forestomach was observed at dose levels of 30 mg/kg of body weight per day and higher. uzh.ch For inhalation exposure in rats, irritation of the nasal mucosa was induced at concentrations of 152 mg/m³ and above, with the severity of the effect increasing with the concentration. uzh.ch Dermal lethal dose (LD50) values have been determined to be greater than 2150 mg/kg of body weight in rats and greater than 2000 mg/kg in rabbits. uzh.ch

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been evaluated through a series of in vitro and in vivo studies. These assessments are crucial for understanding the compound's capacity to induce genetic damage.

In Vitro Mutagenesis Studies

In vitro studies have consistently shown that this compound is a direct-acting mutagen. uzh.ch It has been found to induce base-pair substitutions in bacterial reverse mutation assays, specifically in Salmonella typhimurium strains TA1535 and TA100. uzh.chdampney.comentropyresins.com However, it did not show mutagenic activity in strain TA98 or in E. coli WP2. dampney.comentropyresins.comcanada.ca

In mammalian cells, the results are more varied. An unscheduled DNA synthesis (UDS) assay using rat hepatocytes demonstrated significant increases in UDS at concentrations of 10 and 100 ppm. dampney.com At a higher concentration of 1000 ppm, a marked reduction in UDS was observed, which was attributed to the cytotoxic effects of the compound. dampney.comentropyresins.com Conversely, an in vitro gene mutation test conducted on Chinese Hamster Ovary (CHO) cells yielded negative results. canada.ca

| Test System | Endpoint | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| S. typhimurium TA1535 | Gene Mutation | With & Without | Positive | dampney.comcanada.ca |

| S. typhimurium TA100 | Gene Mutation | With & Without | Positive | dampney.comentropyresins.com |

| S. typhimurium TA98 | Gene Mutation | With & Without | Negative | dampney.comentropyresins.com |

| E. coli WP2 | Gene Mutation | With & Without | Negative | canada.ca |

| Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | Not Applicable | Positive (at 10 & 100 ppm) | dampney.com |

| Chinese Hamster Ovary (CHO) Cells | Gene Mutation | Not specified | Negative | canada.ca |

In Vivo Genotoxicity Evaluations

In contrast to the in vitro findings, in vivo studies suggest that this compound does not exhibit systemic genotoxicity. uzh.ch In a study using Big Blue® transgenic mice, oral gavage administration of o-cresyl glycidyl ether at doses up to 500 mg/kg of body weight per day for 28 days did not lead to an increase in mutations in the liver or testes. uzh.ch

Furthermore, gavage doses of o-cresyl glycidyl ether did not induce clastogenic effects, such as chromosomal damage, in the bone marrow of mice. uzh.ch A host-mediated micronucleus test in mice also produced negative results, indicating that the compound is not genotoxic under these test conditions. dampney.comentropyresins.com

| Test System | Endpoint | Route of Administration | Result | Reference |

|---|---|---|---|---|

| Big Blue® Mice | Gene Mutation (liver, testes) | Oral Gavage | Negative | uzh.ch |

| Mouse | Clastogenicity (bone marrow) | Oral Gavage | Negative | uzh.ch |

| Mouse | Host-Mediated Micronucleus Test | Not specified | Negative | dampney.comentropyresins.com |

Influence of Metabolic Activation on Genotoxicity

A key aspect of the genotoxicity profile of this compound is the role of metabolic activation. The direct mutagenic activity observed in bacterial assays is significantly reduced, and in some cases almost entirely eliminated, when a metabolic activation system (S9-mix) is added. uzh.ch This indicates that the parent compound itself is the primary mutagenic agent and that metabolic processes likely detoxify the chemical, reducing its mutagenic potential. The hydrolysis of the epoxide group to form the corresponding diol is a rapid metabolic pathway that likely contributes to this detoxification. nih.gov

Metabolism and Toxicokinetics

The biological fate of this compound is determined by its absorption, distribution, metabolism, and excretion. The reactive epoxide group is central to its toxicological profile, but also the primary target for metabolic inactivation.

This compound can be absorbed through the skin. nih.gov In vitro studies using dermatomized human and rat skin, as well as whole mouse skin, have demonstrated its potential for penetration. The permeability was found to be greatest in mouse skin, followed by rat and then human skin. nih.gov Although o-cresyl glycidyl ether is rapidly hydrolyzed after penetrating the skin, a notable fraction of the applied dose may be absorbed unchanged. nih.gov For instance, in one study, the percentage of the substance that permeated human skin without being metabolized increased over time, from 0.69% in the first 9 hours to 3.9% in the final 5 hours of the experiment. uzh.ch

Following intraperitoneal administration in male Wistar rats, metabolites of o-cresyl glycidyl ether are primarily excreted in the urine. uzh.chnih.gov The excretion of the main urinary metabolite, o-cresyl glycidyl ether mercapturic acid, is rapid, with an estimated elimination half-life of less than 3 hours. uzh.ch Studies showed that 93% of the total cumulative amount of this metabolite was recovered in the urine within 6 hours of administration. uzh.chacs.org

The primary detoxification pathways for this compound involve the metabolic modification of its reactive epoxide ring. nih.govuzh.ch Two key enzymatic processes are responsible for this inactivation: epoxide hydrolysis and glutathione (B108866) (GSH) conjugation. uzh.chnih.govacs.org

Epoxide Hydrolysis: This pathway is catalyzed by epoxide hydrolase enzymes, which convert the epoxide group into a corresponding diol, 3-(o-cresyloxy)propane-1,2-diol. nih.govuzh.ch This reaction is a significant route of biotransformation. In vitro studies using liver and lung subcellular fractions showed that microsomal epoxide hydrolase was generally more efficient than the cytosolic form. uzh.ch

Glutathione (GSH) Conjugation: This reaction involves the attachment of glutathione to the epoxide ring, a process mediated by glutathione S-transferase enzymes. uzh.ch This leads to the formation of a mercapturic acid derivative that can be excreted in the urine. uzh.chnih.gov

Comparative in vitro studies have revealed species-specific differences in the efficiency of these pathways. Humans are generally more efficient at detoxification via epoxide hydrolysis than rodents. Conversely, GSH conjugation appears to be a more dominant detoxification pathway in rats and mice than in humans. nih.govuzh.ch At higher doses in rats, epoxide hydrolysis becomes the more prominent route of detoxification, accounting for 40% of urinary metabolites, whereas at lower doses, both pathways contribute almost equally. nih.gov

Research in male Wistar rats following intraperitoneal injection of o-cresyl glycidyl ether (o-CGE) has led to the identification and quantification of several key urinary metabolites. uzh.chnih.govacs.org These findings confirm that both epoxide hydrolysis and glutathione conjugation are major biotransformation routes. nih.gov

The three main metabolites identified in rat urine are:

o-Cresyl glycidyl ether mercapturic acid (o-CGEMA): Formed via the glutathione conjugation pathway. The percentage of the dose excreted as o-CGEMA decreased from 31% to 11% as the administered dose increased. uzh.chnih.govacs.org

3-(o-cresyloxy)lactic acid (COLA): A product derived from the initial epoxide hydrolysis. uzh.chnih.govacs.org

N-acetyl-O-(o-cresyl)serine (NACS): A novel metabolite proposed to be formed from further metabolism of the hydrolysis product. uzh.chnih.govacs.org

The table below summarizes the identified urinary metabolites in rats.

| Metabolite Name | Abbreviation | Metabolic Pathway |

| o-Cresyl glycidyl ether mercapturic acid | o-CGEMA | Glutathione Conjugation |

| 3-(o-cresyloxy)lactic acid | COLA | Epoxide Hydrolysis |

| N-acetyl-O-(o-cresyl)serine | NACS | Epoxide Hydrolysis & Further Metabolism |

Data derived from studies in Wistar rats. uzh.chnih.govacs.org

The metabolism of o-cresyl glycidyl ether (o-CGE) is comparable to that of its close structural analogue, phenyl glycidyl ether (PGE). nih.govnih.govacs.org Studies in rats have shown that both compounds produce a similar profile of urinary metabolites, indicating they undergo analogous biotransformation processes. nih.govacs.org

The table below illustrates the comparison between the metabolites of o-CGE and PGE.

| o-Cresyl Glycidyl Ether (o-CGE) Metabolite | Phenyl Glycidyl Ether (PGE) Metabolite |

| o-Cresyl glycidyl ether mercapturic acid (o-CGEMA) | Phenyl glycidyl ether mercapturic acid (PGEMA) |

| 3-(o-cresyloxy)lactic acid (COLA) | 3-(phenyloxy)lactic acid (POLA) |

| N-acetyl-O-(o-cresyl)serine (NACS) | N-acetyl-O-phenylserine (NAPS) |

This comparison highlights the parallel metabolic fates of these two structurally similar glycidyl ethers. nih.govacs.org

Identification of Urinary Metabolites and Biotransformation Products

Investigating Carcinogenic Potential

No dedicated long-term carcinogenicity studies have been conducted on this compound itself. uzh.ch Therefore, its carcinogenic potential is primarily inferred from data on structurally related compounds, particularly other glycidyl ethers.

The primary analogue used for assessing the carcinogenic risk of this compound is phenyl glycidyl ether (PGE). uzh.chinchem.org Due to their structural similarity, the toxicological profiles of these compounds are often compared.

Phenyl Glycidyl Ether (PGE): In a study involving inhalation exposure in rats, pure phenyl glycidyl ether was found to produce carcinomas of the nasal cavity in both males and females. inchem.orgnih.gov Based on this sufficient evidence of carcinogenicity in experimental animals, the International Agency for Research on Cancer (IARC) has classified phenyl glycidyl ether as "possibly carcinogenic to humans" (Group 2B). inchem.orgnih.gov This finding for a close structural analogue suggests that this compound may also pose a risk for local carcinogenicity, particularly at the site of entry like the respiratory tract. uzh.ch

Bisphenol A diglycidyl ether (BADGE): Another related compound, BADGE, has been tested in several skin application studies in mice. The evidence for its carcinogenicity is considered limited. inchem.org One study reported an increased incidence of epidermal tumours, while another noted small increases in kidney tumours in males and lymphoreticular/haematopoietic tumours in females. inchem.org Other studies did not find a significant increase in skin tumours. inchem.org IARC classifies BADGE as "not classifiable as to its carcinogenicity to humans" (Group 3). inchem.org

Based on the data from phenyl glycidyl ether, this compound is suspected of being a locally acting carcinogen and has been assigned to Carcinogen Category 3B by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. uzh.ch

The table below summarizes the carcinogenicity findings for these key analogous compounds.

| Compound | Species/Route | Findings | IARC Classification |

| Phenyl Glycidyl Ether (PGE) | Rat / Inhalation | Carcinomas of the nasal cavity. inchem.orgnih.gov | Group 2B (Possibly carcinogenic to humans) inchem.org |

| Bisphenol A diglycidyl ether (BADGE) | Mouse / Skin Application | Limited evidence; increased epidermal tumours in one study. inchem.org | Group 3 (Not classifiable) inchem.org |

Assessment of Local Carcinogenic Effects

Currently, there are no dedicated carcinogenicity studies available for this compound. uzh.ch Its potential to cause cancer is therefore assessed based on data from structurally similar compounds and its known local effects. This compound is suspected of being a locally acting carcinogen due to its structural analogy to phenyl glycidyl ether. uzh.ch Studies on phenyl glycidyl ether, considered a suitable analogue, have shown that inhalation exposure produced carcinomas in the nasal cavity of rats. industrialchemicals.gov.aunih.gov

The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has classified cresyl glycidyl ethers into Carcinogen Category 3B, indicating they are suspected of having carcinogenic potential. uzh.ch This classification is based on its structural relationship to phenyl glycidyl ether and the fact that this compound is directly genotoxic in in-vitro tests. uzh.ch

A significant factor in assessing local carcinogenicity is the compound's irritant effects, which can lead to chronic inflammation and tissue damage, a potential precursor to cancer. Studies have demonstrated that this compound induces local irritation at the point of contact. Inhalation exposure to o-cresyl glycidyl ether aerosol in rats resulted in irritation of the nasal mucosa. uzh.ch Furthermore, administration via gavage in rats led to notable damage in the forestomach. uzh.ch

Table 1: Summary of Local Irritant Effects of o-Cresyl Glycidyl Ether in Animal Studies

| Exposure Route | Species | Observed Effects | Reference |

|---|---|---|---|

| Inhalation (aerosol) | Rat | Irritation of the nasal mucosa. | uzh.ch |

These findings of local irritation and damage, combined with the evidence of carcinogenicity from a structural analogue, form the basis for the suspicion of local carcinogenic effects of this compound. uzh.ch

Reproductive and Developmental Toxicity Studies

Research into the reproductive and developmental effects of this compound is limited. uzh.ch The available data primarily focuses on developmental toxicity, with very few studies investigating effects on fertility. uzh.ch

A key prenatal developmental toxicity study was conducted on Sprague Dawley rats using o-cresyl glycidyl ether. uzh.ch In this study, the substance was administered by gavage, and the results showed no evidence of developmental toxicity up to the highest tested dose. uzh.ch

Regarding reproductive toxicity, specific studies on fertility have not been conducted for this compound. uzh.ch However, in one study where rats were exposed to o-cresyl glycidyl ether vapor via inhalation, no adverse effects on the reproductive organs of either male or female animals were observed at the highest concentration tested. uzh.ch While some other glycidyl ethers have been associated with testicular atrophy in laboratory animals, the available data for o-cresyl glycidyl ether does not indicate such effects. uzh.chcdc.gov

Table 2: Findings from Reproductive and Developmental Toxicity Studies of o-Cresyl Glycidyl Ether

| Study Type | Species | Exposure Route | Key Findings | Reference |

|---|---|---|---|---|

| Prenatal Developmental Toxicity | Rat (Sprague Dawley) | Gavage | No developmental toxicity observed. | uzh.ch |

Neurotoxicological Considerations Related to Metabolites

The potential neurotoxic effects of this compound are primarily understood through the action of its metabolites. uzh.ch The metabolism of this compound can proceed via hydrolysis of its epoxide group. uzh.ch This process results in the formation of the glycerol (B35011) ether of o-cresol. uzh.ch

This particular metabolite is not a novel compound; it was previously used therapeutically as a muscle relaxant under the brand name mephenesin. uzh.ch Therefore, the formation of this metabolite could explain potential effects on the nervous system following exposure to this compound. uzh.ch

The parent compounds that form this compound, namely cresol (B1669610) and the glycidyl group, also have their own toxicological profiles. Cresols themselves are known to have neurotoxic properties. nih.gov In cases of human poisoning, ingestion of cresols has been associated with coma, and dermal contact has reportedly caused facial paralysis. nih.govwikipedia.org Animal studies have shown that exposure to cresols can lead to signs of neurological impairment, such as tremors and hypoactivity. nih.govinchem.org

Another potential metabolite of concern from the glycidyl ether family is glycidol. oecd.org The metabolism of other glycidyl compounds can yield glycidol, which is recognized for its own toxic properties, including being a suspected mutagen and carcinogen. oecd.org Furthermore, studies comparing the urinary metabolite profiles of o-cresyl glycidyl ether and its analogue, phenyl glycidyl ether, found them to be comparable. nih.gov High exposure to phenyl glycidyl ether has been associated with muscle weakness, drowsiness, and coma, suggesting that shared metabolic pathways could lead to similar neurotoxic outcomes. nj.gov

Analytical Methodologies for Cresyl Glycidyl Ether Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of CGE from various matrices. The choice between gas and liquid chromatography is often dictated by the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of CGE, particularly for its volatile derivatives. This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound. In studies investigating the metabolism of CGE, GC-MS has been instrumental in identifying and quantifying its metabolites in biological samples such as urine. uzh.chnih.govacs.org For instance, the urinary metabolites of o-cresyl glycidyl (B131873) ether in rats were identified and quantified using GC-MS after intraperitoneal injection. uzh.chnih.govacs.org The method involves extraction of the metabolites from acidified urine, followed by GC-MS analysis. nih.govacs.org

To enhance the volatility of CGE and its metabolites for GC-MS analysis, derivatization techniques are often employed. Silylation is a common derivatization strategy used for this purpose. The analysis of CGE and its related compounds, such as 2,3-epoxypropyl and o-tolyl oxide, can be performed using GC-MS. analytice.com Furthermore, GC-MS has been utilized in the analysis of related glycidyl esters in edible oils, where derivatization with reagents like phenylboronic acid is a key step. restek.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of CGE, especially for non-volatile metabolites and in complex matrices. HPLC can be paired with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometry (MS), to achieve the desired selectivity and sensitivity.

A common application of HPLC is in the analysis of CGE in industrial and environmental samples. For instance, HPLC with DAD has been used for the quantification of o-cresyl glycidyl ether, with a reported limit of quantification (LOQ) of approximately 0.5 µ g/media . analytice.com Reverse-phase HPLC methods are suitable for the separation of o-cresyl glycidyl ether using a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com

HPLC coupled with fluorescence detection (HPLC-FLD) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive methods used for the determination of related bisphenol diglycidyl ethers and their derivatives in various samples, including food simulants and canned foods. researchgate.netresearchgate.net While these methods offer excellent accuracy and sensitivity, they often require sophisticated instrumentation and skilled operators. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of CGE and its derivatives, as well as for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of CGE. nih.govresearchgate.net Infrared (IR) spectroscopy is also used to identify the functional groups present in the molecule. nist.gov

Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is crucial for both identification and quantification. nist.goviarc.fr Electron impact mass spectral data for CGE have been reported. iarc.fr For polymeric systems containing CGE, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to analyze the polymer structure. nih.gov

Near-infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for determining the epoxy equivalent weight (EEW) of glycidyl ether-based epoxides, which is a critical quality control parameter. researchgate.net

Sample Preparation and Derivatization Strategies in Analytical Chemistry

Effective sample preparation is a critical step to ensure accurate and reliable analytical results for CGE. The choice of sample preparation technique depends on the matrix (e.g., biological fluids, environmental samples, industrial formulations) and the analytical method to be used.

For biological samples like urine, liquid-liquid extraction with solvents such as ethyl acetate (B1210297) or diethyl ether is commonly used to isolate CGE metabolites before GC-MS analysis. nih.govacs.org Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration, particularly for the analysis of related glycidyl esters in edible oils and bisphenols in urine. nih.govwisdomlib.org

Derivatization is often necessary to improve the analytical properties of CGE and its metabolites, especially for GC analysis. gcms.cz As mentioned earlier, silylation is a common technique to increase the volatility of CGE for GC-MS. For the analysis of glycidyl esters, derivatization with reagents like phenylboronic acid is a standard procedure. restek.comresearchgate.net In HPLC analysis, derivatization can be used to enhance detectability. For example, epoxides can be derivatized with N,N-diethyldithiocarbamate to allow for sensitive UV detection. researchgate.net

Method Validation and Quantification Limits in Biological and Environmental Matrices

Validation of analytical methods is essential to ensure their reliability for the intended application. Key validation parameters include linearity, accuracy (recovery), precision (intra- and inter-assay), limit of detection (LOD), and limit of quantification (LOQ). These parameters must be established in the relevant biological or environmental matrix.

For the HPLC-DAD analysis of o-cresyl glycidyl ether, a limit of quantification (LOQ) of about 0.5 µ g/media has been reported. analytice.com In the analysis of hemoglobin adducts of related compounds using GC-tandem MS, LOD and LOQ were reported as 10 and 25 pmol/g globin, respectively, with intra- and inter-assay imprecision around 12% and 15%. researchgate.net For the analysis of glycidyl esters in edible oils using LC-MS, LOQs in the range of 0.0045–0.012 µg/mL have been achieved for standard compounds. nih.gov In the analysis of bisphenol diglycidyl ethers in biosolids by LC-MS/MS, LOQs ranged from 4.55 to 9.10 ng/g dry weight. kau.edu.sa

Analytical methods developed for the quantitative determination of mercapturic acid metabolites of CGE in rat urine have been shown to be sufficiently sensitive for their determination in the administered dose range, suggesting they could also be sensitive enough for monitoring human occupational exposure. nih.govacs.orgresearchgate.net

Table of Analytical Methodologies

| Technique | Application | Detector | Key Findings/Parameters | References |

| GC-MS | Identification and quantification of volatile derivatives and metabolites | Mass Spectrometry (MS) | Used for urinary metabolite profiling; requires derivatization (e.g., silylation) to enhance volatility. | uzh.chnih.govacs.organalytice.com |

| HPLC | Separation and quantification of CGE and its non-volatile metabolites | Diode Array Detector (DAD), Mass Spectrometry (MS), Fluorescence (FLD) | RP-HPLC with DAD has an LOQ of ~0.5 µ g/media for o-CGE. HPLC-MS/MS offers high sensitivity for related compounds. | analytice.comsielc.comresearchgate.netresearchgate.net |

| NMR Spectroscopy | Structural elucidation | - | ¹H and ¹³C NMR provide detailed structural information. | nih.govresearchgate.net |

| IR Spectroscopy | Functional group identification | - | Confirms the presence of characteristic functional groups. | nist.gov |

| NIR Spectroscopy | Quantification of epoxy equivalent weight (EEW) | - | Rapid and non-destructive method for quality control of epoxy resins. | researchgate.net |

| MALDI-MS | Analysis of CGE-containing polymers | - | Used to characterize the structure of poly((o-cresyl glycidyl ether)-co-formaldehyde). | nih.gov |

Environmental Fate and Ecotoxicological Investigations of Cresyl Glycidyl Ether

Degradation Pathways in Environmental Compartments

The persistence and transformation of cresyl glycidyl (B131873) ether in the environment are governed by several key degradation pathways, including hydrolysis in water and photochemical reactions in the atmosphere.

Hydrolysis is a significant degradation pathway for cresyl glycidyl ether in aquatic systems. The epoxide group of the molecule is susceptible to hydrolysis, leading to the formation of the corresponding diol, 3-(tolyloxy)-1,2-propanediol. uzh.chgoogle.com

Studies on o-cresyl glycidyl ether (o-CGE), a specific isomer of CGE, have shown that it is not stable in water, with a reported hydrolysis half-life ranging from 8.9 to 10.5 hours across a pH range of 4 to 9. canada.ca The rate of hydrolysis can be influenced by temperature, with increases in temperature accelerating the ring-opening of the glycidyl group. researchgate.net For analogous compounds like phenyl glycidyl ether, it is suggested that they may be susceptible to aqueous hydrolysis, although specific environmental hydrolysis rates are not always available. coleparmer.com

| Isomer | pH Range | Hydrolysis Half-life (hours) | Reference |

|---|---|---|---|

| o-Cresyl glycidyl ether | 4-9 | 8.9 - 10.5 | canada.ca |

Once released into the atmosphere, this compound is expected to exist primarily as a vapor due to its estimated vapor pressure of 4.3 x 10⁻² mm Hg at 25°C. nih.gov The primary degradation mechanism in the atmosphere is its reaction with photochemically-produced hydroxyl radicals. nih.gov

The estimated half-life for this atmospheric reaction is approximately 11 hours. nih.gov This relatively short half-life suggests that this compound will be degraded reasonably quickly in the atmosphere and is not expected to persist for long periods or undergo long-range transport.

| Parameter | Value | Reference |

|---|---|---|

| Estimated Vapor Pressure (25°C) | 4.3 x 10⁻² mm Hg | nih.gov |

| Atmospheric Half-life (reaction with hydroxyl radicals) | ~11 hours | nih.gov |

Hydrolysis Kinetics in Aqueous Environments

Bioavailability and Environmental Transport Dynamics

The movement and availability of this compound in the environment are influenced by its physical and chemical properties. Its potential for bioconcentration in aquatic organisms is considered low, as indicated by an estimated bioconcentration factor (BCF) of 9. nih.gov

If released to soil, this compound is expected to exhibit high mobility based on an estimated Koc value of 67. nih.gov However, volatilization from moist or dry soil surfaces is not considered a significant fate process. nih.gov In aquatic environments, it is not expected to adsorb to suspended solids and sediment. nih.gov The low Henry's Law constant for o-cresyl glycidyl ether further indicates that it is unlikely to volatilize significantly from water. canada.ca